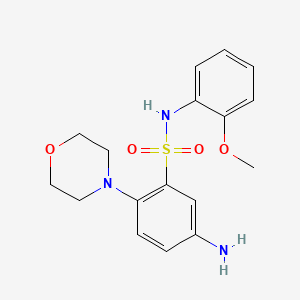
2-Hydroxyquinoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyquinoline-7-carboxylic acid is a derivative of 2-Hydroxyquinoline . It belongs to the class of organic compounds known as hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . The yield and melting point vary depending on the specific synthesis protocol and conditions used. For example, one study reported a yield of 79% and a melting point of 118–120°C .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 189.17 .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with 2-aminophenol to form a benzoxazole derivative . The specific reactions and their outcomes depend on the reaction conditions and the presence of other reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 198-199 °C and solubility in alcohol, diethyl ether, and dilute HCl . It is slightly soluble in water .
Safety and Hazards
2-Hydroxyquinoline-7-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Direcciones Futuras
2-Hydroxyquinoline-7-carboxylic acid and its derivatives have shown potential in various therapeutic applications. For instance, 8-Hydroxyquinoline, a related compound, has been found to have broad-ranging pharmacological potential . Furthermore, 5-Carboxy-8-hydroxyquinoline (IOX1) has been identified as a promising inhibitor of 2OG oxygenase subfamilies . These findings suggest that this compound and its derivatives could be further exploited for therapeutic applications in the future .
Mecanismo De Acción
Target of Action
The primary target of 2-Hydroxyquinoline is the 2-oxo-1,2-dihydroquinoline 8-monooxygenase, oxygenase component . This enzyme is found in the organism Pseudomonas putida . The compound also acts as a specific inhibitor of plaque paraoxonase1 (PON1) .
Mode of Action
2-Hydroxyquinoline interacts with its targets by binding to them, thereby inhibiting their function . .
Biochemical Pathways
It is known to inhibit the function of 2-oxo-1,2-dihydroquinoline 8-monooxygenase, which may affect the metabolic pathways in which this enzyme is involved .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may be readily absorbed and distributed in the body
Result of Action
It is known to inhibit the function of certain enzymes, which may result in changes to the metabolic processes in which these enzymes are involved .
Análisis Bioquímico
Biochemical Properties
It is known that quinoline derivatives, such as 8-Hydroxyquinoline, have a rich diversity of biological properties . They can bind to a diverse range of targets with high affinities , which could potentially be true for 2-Hydroxyquinoline-7-carboxylic acid as well.
Cellular Effects
Quinoline derivatives have been shown to have broad-ranging pharmacological potential . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that quinoline derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that quinoline derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that quinoline derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that quinoline derivatives can be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
2-oxo-1H-quinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-5H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGOAXJDPXDELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2794175.png)

![4-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2794178.png)
![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride](/img/structure/B2794180.png)

![2-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2794184.png)
![Tert-butyl (4aS,7aS)-1-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2794185.png)


![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2794194.png)
![8-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2794195.png)

![1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2794197.png)

